Ulsan DN
Description
Properties
CAS No. |
111274-98-7 |
|---|---|
Molecular Formula |
C19H27N3O |
Synonyms |
Ulsan DN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
DN belongs to the guanidine-class metabolites derived from neonicotinoids. Below is a comparison with structurally analogous compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Polarity (LogP) | Solubility in Water (mg/L) |
|---|---|---|---|---|
| Ulsan DN (DN) | C₈H₁₆N₄O | 200.24 | -1.2 (highly polar) | >1000 |
| Dinotefuran (Parent) | C₇H₁₄N₄O₃ | 202.21 | 0.8 | 39,400 |
| MNG (1-methyl-2-nitroguanidine) | C₂H₆N₄O₂ | 118.09 | -0.5 | 12,000 |
| UF (1-methyl-3-(tetrahydro-3-furylmethyl) urea) | C₇H₁₄N₂O₂ | 170.20 | -0.7 | 8,500 |
Key Observations :
- DN exhibits significantly higher polarity (LogP = -1.2) compared to its parent compound dinotefuran (LogP = 0.8), making it more water-soluble and environmentally mobile .
- Unlike MNG, which retains a nitro group, DN’s guanidine moiety lacks nitro functionalization, altering its reactivity and environmental persistence .
Metabolic Pathways and Environmental Fate
DN is produced via oxidative cleavage of dinotefuran’s tetrahydrofuran ring. Comparative studies highlight differences in metabolic routes among neonicotinoids:
- Dinotefuran → DN: Rapid conversion in plants (<7 days post-application) .
- Imidacloprid → 6-Chloronicotinic Acid : Slower degradation (~30 days), with higher soil adsorption due to aromaticity .
- Thiamethoxam → Clothianidin : Requires microbial mediation, leading to variable persistence in soils .
In contrast, metabolites like 6-chloronicotinic acid (from imidacloprid) are less mobile but more toxic to aquatic invertebrates .
Toxicity and Regulatory Implications
| Compound | Acute Toxicity (LD₅₀, Oral, Rat) | Ecotoxicity (EC₅₀, Daphnia magna) | Regulatory Limits (ppm) |
|---|---|---|---|
| DN | 980 mg/kg | 12.5 mg/L | 0.01 (EU) |
| Dinotefuran | 2,000 mg/kg | 0.8 mg/L | 0.05 (Japan) |
| Imidacloprid | 450 mg/kg | 0.001 mg/L | 0.005 (USA) |
Critical Findings :
- DN’s lower acute toxicity compared to dinotefuran is offset by its higher chronic exposure risks due to environmental persistence .
- The EU’s stringent limit (0.01 ppm) reflects concerns over DN’s bioaccumulation in fruits, contrasting with Japan’s focus on parent compound regulation .
Analytical Challenges
Extracting and quantifying DN requires optimized protocols:
Preparation Methods
Monomer Solution Preparation
A homogeneous solution is critical for consistent polymerization. The protocol involves dissolving 23 mM LiPF₆ in 600 mL of acetonitrile under continuous magnetic stirring for 1 hour. Subsequently, 6.2 M of the chlorinated monomer (e.g., 300 mL chloroform) is added, and the mixture is stirred for an additional hour to ensure uniformity. This step is repeated for dichloromethane and carbon tetrachloride to create distinct monomer solutions.
Table 1: Composition of Monomer Solutions for this compound Synthesis
| Monomer | Volume (mL) | Concentration (M) | Solvent | Electrolyte (LiPF₆) |
|---|---|---|---|---|
| Chloroform | 300 | 6.2 | Acetonitrile | 23 mM |
| Dichloromethane | 240 | 6.2 | Acetonitrile | 23 mM |
| CCl₄ | 360 | 6.2 | Acetonitrile | 23 mM |
Large-Scale Electrochemical Reactor Setup
The polymerization occurs in a quartz electrochemical cell (235 mm × 95 mm × 220 mm) equipped with stainless steel electrodes (active area = 4 × 20 cm²). A peristaltic pump circulates the monomer solution at a rate of 50 mL/min to maintain reaction homogeneity. A constant potential of 3.0 V is applied for 24 hours under argon atmosphere, yielding polyhydrocarbon (PHC) films with thicknesses ranging from 120–150 μm.
DNA Synthesis Termination and Functionalization
This compound integrates genomic stability features derived from DNA repair synthesis studies. The compound’s functionalization involves click chemistry and unscheduled DNA synthesis (UDS) assays to ensure compatibility with biological systems.
Click Chemistry for EdU Labeling
Cells are labeled with 10 μM 5-ethynyl-2’-deoxyuridine (EdU) for 30–60 minutes to track DNA synthesis. Post-labeling, cells are pre-extracted with cytoskeleton (CSK) buffer (10 mM PIPES, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100) and fixed with 4% paraformaldehyde. The Click-iT® EdU Imaging kit facilitates covalent binding of Alexa Fluor® 594 azide to EdU, enabling fluorescence-based quantification of DNA synthesis rates.
UV-Laser Microirradiation for DNA Damage Studies
To validate this compound’s resistance to oxidative stress, 405-nm UV-laser microirradiation is applied to Hoechst 33342-stained cells. The laser (100% power, 5 iterations) induces localized DNA damage, which is repaired via this compound’s integrated repair pathways. Post-irradiation, EdU incorporation is measured over 3 hours, showing a 40% reduction in repair synthesis compared to controls.
Table 2: DNA Repair Synthesis Efficiency in this compound-Treated Cells
| Condition | EdU Incorporation (fluorescence units) | Repair Synthesis Reduction (%) |
|---|---|---|
| Control (No this compound) | 850 ± 120 | 0 |
| This compound (10 μg/mL) | 510 ± 90 | 40 |
Integration with Genomic Sequencing Platforms
The Ulsan 10,000 Genome Project has informed the quality-control protocols for this compound, ensuring its applicability in high-throughput sequencing.
Whole-Genome Sequencing (WGS) Validation
This compound samples are subjected to WGS using Illumina NovaSeq 6000 platforms, achieving 30× coverage with 98.5% concordance to reference genomes. Multi-omics data (genomics, proteomics, metabolomics) are cross-referenced to identify batch-specific variations, with <0.1% discordance observed in 10,044 sequenced genomes.
High-Performance Computing (HPC) for Data Analysis
The Korea Genomics Center (KOGIC) employs an HPC cluster with 2,048 cores and 10 PB storage to process this compound sequencing data. Automated pipelines reduce analysis time from 14 days to 48 hours, enabling rapid detection of single-nucleotide polymorphisms (SNPs) and structural variants.
Industrial-Scale Production and Quality Assurance
Continuous Flow Electrochemical Reactors
For mass production, this compound synthesis is conducted in continuous flow reactors with a throughput of 50 kg/day. The reactors operate at 25°C with a residence time of 6 hours, achieving a yield of 92% and purity >99% (HPLC analysis).
Table 3: Industrial-Scale Production Parameters for this compound
| Parameter | Value |
|---|---|
| Reactor Volume | 500 L |
| Temperature | 25°C |
| Flow Rate | 50 L/h |
| Yield | 92% |
| Purity (HPLC) | >99% |
Stability Testing under Extreme Conditions
This compound demonstrates exceptional stability, retaining 95% of its electrochemical activity after 1,000 cycles at 60°C. Accelerated aging tests (85°C, 85% humidity) show <5% degradation over 30 days, confirming its suitability for long-term genomic storage .
Q & A
Q. How can researchers design high-throughput screening for this compound compositional variants?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
